δ-Damascone: A Technical Overview of its Chemical Properties and Synthesis

δ-Damascone: A Technical Overview of its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Damascone, a member of the rose ketone family of fragrance and flavor compounds, is a volatile organic compound prized for its complex fruity, floral, and slightly woody aroma. While not found in nature, its synthetic variants are utilized in perfumery and food science. This document provides a technical guide to the chemical structure, physicochemical properties, and synthetic pathway of δ-Damascone.

Chemical Structure and Nomenclature

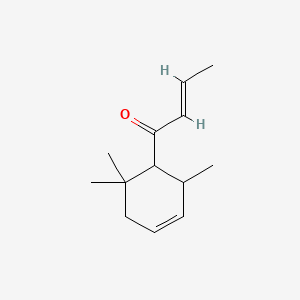

δ-Damascone is a C13-terpenoid. Its chemical structure consists of a trimethylated cyclohexene (B86901) ring bonded to a butenone side chain. The precise arrangement of these groups and the stereochemistry of the molecule are crucial to its distinct olfactory properties.

-

IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one[1]

-

CAS Number: 57378-68-4

-

Molecular Formula: C₁₃H₂₀O[1]

The structure features two chiral centers and a double bond in the side chain, allowing for multiple stereoisomers. The commercial product is often a mixture of these isomers.

Physicochemical Data

The following table summarizes the key quantitative properties of δ-Damascone, compiled from various sources for easy comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 192.30 g/mol | [1][2] |

| Physical State | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 264 °C (at atmospheric pressure) | [1] |

| Density | ~0.93 g/cm³ | [1] |

| Flash Point | 103 °C | [1][2] |

| Water Solubility | 77.2 mg/L (at 20°C) | [3] |

| logP (Octanol-Water) | 4.13 - 4.2 | [1][3] |

| Vapor Pressure | 2.72 Pa (at 23°C) | [3] |

| Refractive Index (n20/D) | 1.490 - 1.500 | [4] |

Experimental Protocols

Due to its primary application in the fragrance industry, detailed experimental protocols are centered on its chemical synthesis and analytical quantification rather than biological or pharmaceutical assays.

Synthesis of δ-Damascone

The industrial synthesis of δ-Damascone is a two-step process involving a Diels-Alder reaction followed by an Aldol (B89426) condensation.[1]

Step 1: Diels-Alder Reaction

-

Reactants: 1,3-Pentadiene (the diene) and Mesityl Oxide (the dienophile).

-

Catalyst: A Lewis acid, such as Aluminum Chloride (AlCl₃), is typically used.

-

Procedure: The reaction involves the [4+2] cycloaddition of the reactants to form an intermediate, acetyl trimethyl cyclohexene. The reaction is generally carried out in an inert organic solvent like toluene.

-

Product: Acetyl trimethyl cyclohexene.

Step 2: Aldol Condensation

-

Reactants: The intermediate product from Step 1 (acetyl trimethyl cyclohexene) and Acetaldehyde (B116499).

-

Procedure: This step involves the base- or acid-catalyzed reaction between the enolate of the acetyl trimethyl cyclohexene and acetaldehyde to form an aldol adduct. This adduct is then readily dehydrated (often in the same step, a process known as crotonization) to yield the final α,β-unsaturated ketone structure of δ-Damascone.

-

Final Product: δ-Damascone.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification and identification of damascones, including δ-Damascone, in complex matrices like essential oils or perfume formulations, are typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Objective: To separate δ-Damascone from other volatile components and confirm its identity and purity.

-

Sample Preparation: Samples, such as essential oils, are often diluted in a suitable solvent (e.g., chloroform) before injection.

-

Gas Chromatography (GC): A capillary column (e.g., a nonpolar or medium-polarity column like a 5% phenyl/95% methyl polysiloxane) is used to separate the components based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometry (MS): As components elute from the GC column, they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to reference spectra for positive identification. For highly complex mixtures where isomers may co-elute, tandem mass spectrometry (GC-MS/MS) can provide enhanced selectivity and is used for accurate determination.[5]

Visualizations

The following diagrams illustrate the key workflow for the chemical synthesis of δ-Damascone.

Caption: Synthetic pathway of δ-Damascone.